

Application Notes: CRISPR-Cas9 Mediated Knockout of FLI1 in Cancer Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fli-1-IN-1*

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Introduction

Friend Leukemia Virus Integration 1 (FLI1) is a member of the E26 transformation-specific (ETS) family of transcription factors.[1][2][3] The FLI1 protein plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival by binding to specific DNA regions to control gene activity.[4] It is essential for normal development, particularly in hematopoiesis and vasculogenesis.[2][5] However, aberrant expression or mutation of the FLI1 gene is implicated in the pathology of several cancers. Most notably, a chromosomal translocation between chromosomes 11 and 22, t(11;22), creates the EWSR1/FLI1 fusion gene, which is the primary oncogenic driver in approximately 85% of Ewing sarcoma cases.[4][6] Dysregulated FLI1 expression is also associated with breast cancer, leukemia, lymphoma, and nasopharyngeal carcinoma, where it can influence tumor progression, metastasis, and resistance to therapy.[2][3][7]

The CRISPR-Cas9 system provides a powerful and precise tool for gene editing, enabling the targeted knockout of genes like FLI1.[8] By creating double-strand breaks that lead to inactivating insertions or deletions (indels), CRISPR-Cas9 allows researchers to abolish FLI1 protein expression. This loss-of-function approach is invaluable for elucidating the specific roles of FLI1 in cancer cell biology, identifying downstream targets, and validating FLI1 as a potential therapeutic target for drug development.

FLI1 Signaling Pathways in Cancer

FLI1 functions as a transcription factor that regulates a multitude of downstream target genes, thereby influencing key cancer-associated signaling pathways. Its effects are often context-dependent, varying by cancer type.

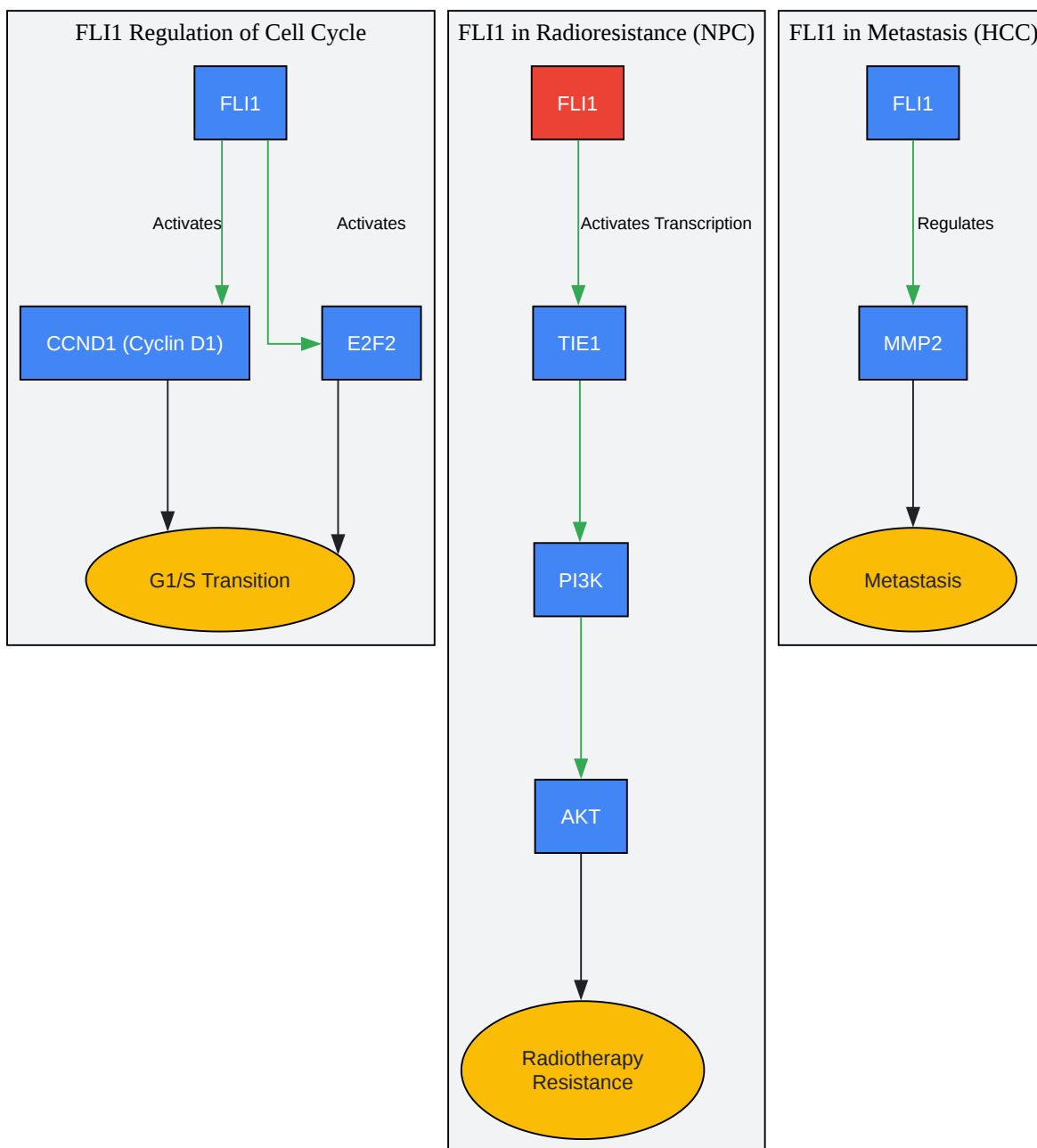
1. Regulation of Cell Cycle and Proliferation: FLI1 has been shown to control the expression of critical cell cycle regulators. In some cancers, depletion of FLI1 leads to a G1/S cell cycle arrest by decreasing the expression of Cyclin D1 (CCND1) and E2F Transcription Factor 2 (E2F2).[9] This disrupts the normal progression of the cell cycle and reduces cellular proliferation.

2. PI3K/AKT Signaling Pathway: In nasopharyngeal carcinoma, FLI1 has been found to regulate resistance to radiotherapy by activating the PI3K/AKT signaling pathway.[3] It achieves this by transcriptionally upregulating TIE1, a receptor tyrosine kinase, which in turn promotes the activation of PI3K and AKT, leading to enhanced DNA damage repair and cell survival.[3] FLI1 has also been implicated in the PI3K-Akt pathway in breast cancer.[7][10]

3. Regulation of Metastasis: In hepatocellular carcinoma, FLI1 promotes metastasis by modulating the Matrix Metalloproteinase 2 (MMP2) signaling pathway.[1] MMPs are enzymes that degrade the extracellular matrix, a key step in tumor invasion and metastasis.

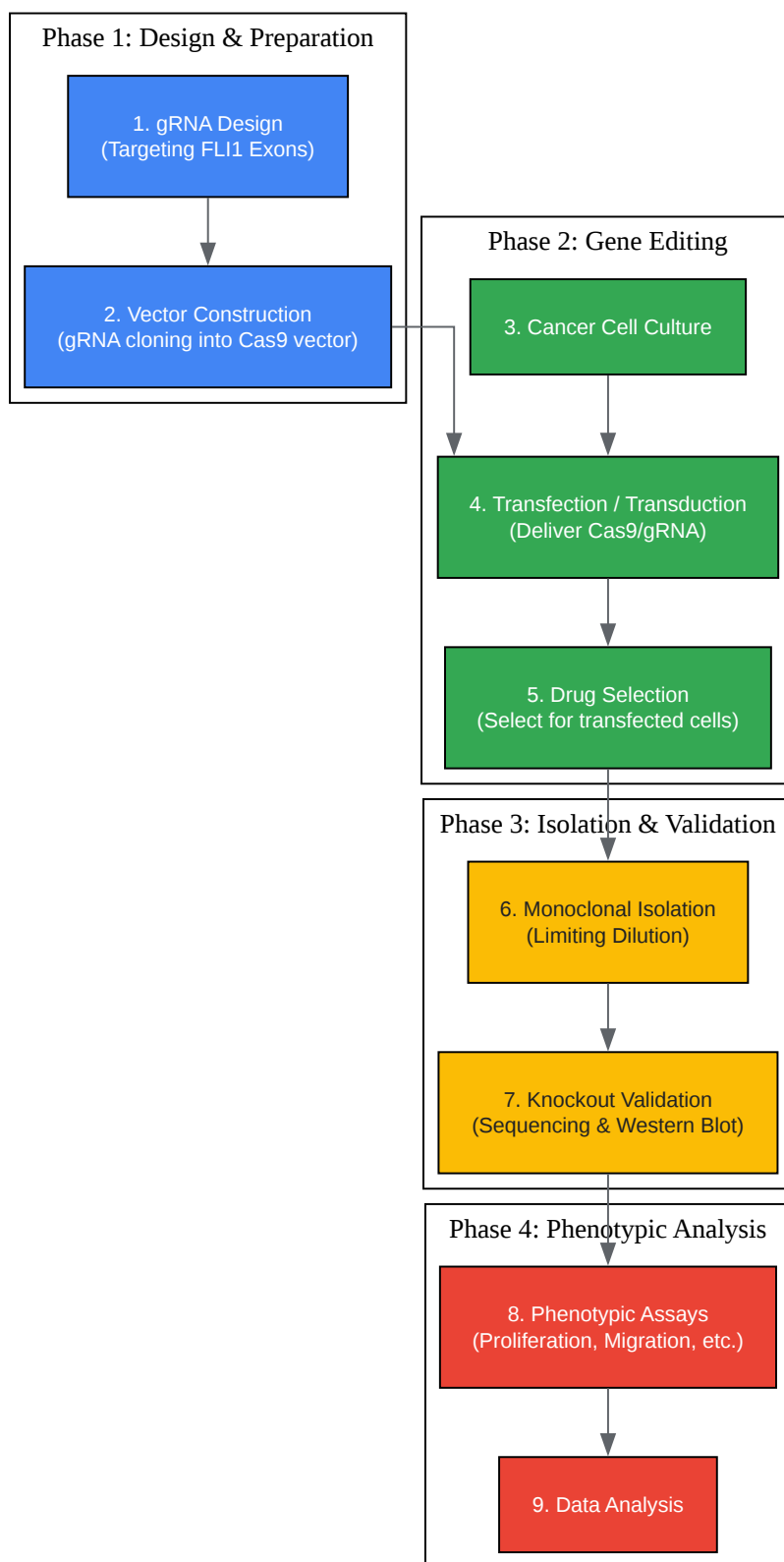
4. Downstream Targets in Ewing Sarcoma: In the context of the EWS/FLI1 fusion protein in Ewing sarcoma, it acts as an aberrant transcription factor that drives oncogenesis by regulating a unique set of target genes.[11] Key direct and indirect targets include NR0B1, NKX2-2, GLI1, and EZH2, which are involved in transcriptional regulation, cell differentiation, and stemness. [12][13]

Below are diagrams illustrating the FLI1 signaling network and a general experimental workflow for its knockout.



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Caption: FLI1 signaling pathways in different cancer contexts.



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Caption: Experimental workflow for CRISPR-Cas9 knockout of FLI1.

Quantitative Data on FLI1 Knockout in Cancer Cells

The functional consequences of FLI1 knockout have been quantified in various cancer cell lines. The table below summarizes key findings.

Cancer Cell Line	Method	Assay	Result of FLI1 Knockout	Reference
NCI-H446 (SCLC)	CRISPR-Cas9	Cell Proliferation (MTT)	Significant decrease in cell proliferation ($P < 0.05$)	[14]
NCI-H446 (SCLC)	CRISPR-Cas9	Cell Migration (Transwell)	Significant inhibition of cell migration ($P < 0.01$)	[14]
A673 (Ewing Sarcoma)	CRISPR-Cas9	Cell Proliferation	Drastic reduction in cell proliferation and induction of senescence	[6][15]
MCC26 (Merkel-cell)	CRISPR-Cas9	Cell Growth	Significant decrease in cell growth over 150 hours ($P \leq 0.01$)	[16]
U-87MG (Glioblastoma)	shRNA Knockdown	Cell Growth	Significant decrease in cell numbers at 48 and 72 hours ($P \leq 0.01$)	[16]
MDA-MB-231 (Breast)	Adenoviral Overexpression	Cell Growth (Viability)	Re-expression of FLI1 inhibits cellular growth ($P < 0.05$)	[10]
MDA-MB-231 (Breast)	Adenoviral Overexpression	Migration & Invasion	Re-expression of FLI1 inhibits migration and invasion	[7]

Experimental Protocols

This section provides detailed, synthesized protocols for the CRISPR-Cas9 knockout of the FLI1 gene in a cancer cell line.

Protocol 1: gRNA Design and Plasmid Construction

Objective: To design and clone FLI1-specific guide RNAs into a Cas9 expression vector.

Materials:

- gRNA design software (e.g., Benchling, CHOPCHOP)
- All-in-one lentiCRISPRv2 plasmid (or similar, expressing Cas9 and the gRNA)
- Oligonucleotides for gRNA
- T4 Polynucleotide Kinase (PNK)
- BsmBI restriction enzyme
- T4 DNA Ligase
- Stellar™ Competent Cells (or similar)
- LB agar plates with ampicillin

Procedure:

- gRNA Design:
 - Obtain the cDNA or genomic sequence for human FLI1.
 - Using a gRNA design tool, identify 2-3 candidate gRNAs targeting early exons of FLI1 to ensure a frameshift mutation leading to a non-functional protein.[\[17\]](#)
 - Select gRNAs with high on-target scores and low predicted off-target effects.[\[8\]](#) A typical gRNA sequence is 20 nucleotides long, upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

- Oligo Annealing:
 - For each gRNA, order two complementary DNA oligos with appropriate overhangs for cloning (e.g., for BsmBI).
 - Phosphorylate and anneal the oligo pairs by incubating with T4 Ligation Buffer and T4 PNK.
- Vector Digestion:
 - Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme to create compatible ends for the annealed oligos.
- Ligation:
 - Ligate the annealed gRNA oligos into the digested lentiCRISPRv2 vector using T4 DNA Ligase.
- Transformation:
 - Transform the ligation product into competent E. coli cells.
 - Plate the transformed cells on ampicillin-containing LB agar plates and incubate overnight at 37°C.
- Verification:
 - Select several colonies and grow them in liquid culture.
 - Isolate the plasmid DNA (miniprep) and verify the correct insertion of the gRNA sequence via Sanger sequencing.

Protocol 2: Lentivirus Production and Cell Transduction

Objective: To deliver the FLI1-targeting CRISPR-Cas9 system into cancer cells.

Materials:

- HEK293T cells

- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- Validated FLI1-gRNA lentiCRISPRv2 plasmid
- Transfection reagent (e.g., Lipofectamine 3000)
- Target cancer cell line (e.g., A673, NCI-H446)
- Puromycin
- Polybrene

Procedure:

- **Lentivirus Packaging:**
 - Plate HEK293T cells to be 70-80% confluent on the day of transfection.
 - Co-transfect the HEK293T cells with the FLI1-gRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Filter the supernatant through a 0.45 µm filter to remove cell debris.
- **Transduction of Target Cells:**
 - Plate the target cancer cells to be 50-60% confluent.
 - Add the lentiviral supernatant to the cells in the presence of Polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
 - Incubate for 24 hours.
- **Puromycin Selection:**
 - After 24-48 hours, replace the medium with fresh medium containing puromycin at a pre-determined concentration (determined by a kill curve).

- Continue selection for 3-7 days, replacing the medium as needed, until non-transduced control cells are all dead. The remaining cells are a polyclonal population with FLI1 knockout.[18]

Protocol 3: Monoclonal Isolation and Knockout Validation

Objective: To isolate single-cell clones and confirm biallelic knockout of FLI1.

Materials:

- 96-well plates
- Genomic DNA extraction kit
- Primers flanking the gRNA target site
- PCR reagents
- Surveyor nuclease or T7 Endonuclease I
- Western blot reagents
- Anti-FLI1 antibody, anti- β -actin antibody

Procedure:

- Limiting Dilution:
 - Perform serial dilutions of the puromycin-selected polyclonal population to achieve a concentration of 0.5 cells per 100 μ L.
 - Seed 100 μ L into each well of multiple 96-well plates.[8]
 - Incubate and monitor for the growth of single colonies.
- Expansion and Screening:

- Once colonies are visible, expand them into larger wells (24-well, then 6-well plates).
- Split the expanded clones into two sets: one for genomic DNA extraction and one for protein analysis/cryopreservation.
- Genomic DNA Validation (Surveyor/T7E1 Assay):
 - Extract genomic DNA from each clone.
 - PCR amplify the region of the FLI1 gene targeted by the gRNA.
 - Denature and re-anneal the PCR products to form heteroduplexes.
 - Treat the re-annealed products with Surveyor nuclease or T7E1, which cleaves mismatched DNA.
 - Analyze the digested products by gel electrophoresis. The presence of cleaved bands indicates the presence of indels.
- Sanger Sequencing:
 - For clones showing indels, sequence the PCR product to confirm the specific mutation and verify a frameshift in both alleles.
- Protein Validation (Western Blot):
 - Prepare protein lysates from the putative knockout clones and a wild-type control.
 - Perform a Western blot using an anti-FLI1 antibody.
 - Successful knockout clones should show a complete absence of the FLI1 protein band compared to the wild-type control. Use β -actin as a loading control.[\[14\]](#)

Protocol 4: Phenotypic Assays

Objective: To assess the functional consequences of FLI1 knockout.

Procedures:

- Cell Proliferation Assay (e.g., MTT or Cell Counting):
 - Seed equal numbers of validated FLI1-KO and wild-type (WT) cells in multiple wells of a 96-well plate.
 - At various time points (e.g., 24, 48, 72, 96 hours), measure cell viability using MTT reagent or by direct cell counting.
 - Plot the growth curves for KO vs. WT cells to determine the effect on proliferation.[\[14\]](#)
- Cell Migration Assay (Transwell Assay):
 - Seed FLI1-KO and WT cells in the upper chamber of a Transwell insert (8 μ m pore size) in serum-free medium.
 - Add serum-containing medium to the lower chamber as a chemoattractant.
 - Incubate for 12-24 hours.
 - Remove non-migrated cells from the top of the insert.
 - Fix and stain the cells that have migrated to the bottom surface.
 - Count the migrated cells under a microscope. Compare the number of migrated cells between KO and WT groups.[\[14\]](#)
- Cell Invasion Assay:
 - Follow the same procedure as the migration assay, but first, coat the Transwell insert with a layer of Matrigel to simulate the basement membrane. This measures the ability of cells to degrade the extracellular matrix and invade.

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- To cite this document: BenchChem. [Application Notes: CRISPR-Cas9 Mediated Knockout of FLI1 in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363387#crispr-cas9-knockout-of-fli1-gene-in-cancer-cells]

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